- Product class 1: pyrazoles, Science of Synthesis (2002, 2002, , 15-225
Cas no 98027-52-2 (1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one)
1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Iodo-1H-pyrazol-1-yl)ethanone
- 1-(4-iodopyrazol-1-yl)ethanone
- 1-ACETYL-4-IODO-1H-PYRAZOLE
- 1-(4-iodo-1-pyrazolyl)ethanone
- 1-Acetyl-4-jod-1H-pyrazol
- 1-Aetyl-4-iodo-1H-pyrazole
- 1H-Pyrazole,1-acetyl-4-iodo
- 4-iodo-1-acetylpyrazole
- N-acetyl 4-iodo-1H-pyrazole
- ZLD0350
- 1H-Pyrazole,1-acetyl-4-iodo- (9CI)
- Pyrazole, 1-acetyl-4-iodo- (6CI)
- 1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one
- 1-(4-iodo-pyrazol-1-yl)-ethanone
- zlchem 889
- VQBDZJOQOOMNRZ-UHFFFAOYSA-N
- 1H-Pyrazole, 1-acetyl-4-iodo-
- 1-(4-iodanylpyrazol-1-yl)ethanone
- VP20024
- FCH1392481
- 1-(4-Iodo-1H-pyrazol-1-yl);eth
- 1-(4-Iodo-1H-pyrazol-1-yl)ethanone (ACI)
- 1H-Pyrazole, 1-acetyl-4-iodo- (9CI)
- MFCD09744025
- 98027-52-2
- DTXSID90572049
- AS-30994
- SCHEMBL3907527
- SY097688
- CS-0067226
- SB73916
- AKOS022184269
- CS-0052875
-
- MDL: MFCD09744025
- Inchi: 1S/C5H5IN2O/c1-4(9)8-3-5(6)2-7-8/h2-3H,1H3
- InChI Key: VQBDZJOQOOMNRZ-UHFFFAOYSA-N
- SMILES: O=C(C)N1C=C(I)C=N1
Computed Properties
- Exact Mass: 235.94500
- Monoisotopic Mass: 235.94466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.8
- Topological Polar Surface Area: 34.9
Experimental Properties
- Density: 2.074
- Boiling Point: 293.594 °C at 760 mmHg
- Flash Point: 293.594 °C at 760 mmHg
- Refractive Index: 1.687
- PSA: 34.89000
- LogP: 1.14780
1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I178592-1g |
1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one |
98027-52-2 | 97% | 1g |
¥200.90 | 2023-09-02 | |
| Alichem | A049005696-25g |
1-(4-Iodo-1H-pyrazol-1-yl)ethanone |
98027-52-2 | 97% | 25g |
$434.60 | 2023-08-31 | |
| Alichem | A049005696-100g |
1-(4-Iodo-1H-pyrazol-1-yl)ethanone |
98027-52-2 | 97% | 100g |
$660.00 | 2023-08-31 | |
| Chemenu | CM303626-5g |
1-(4-Iodo-1H-pyrazol-1-yl)ethanone |
98027-52-2 | 95+% | 5g |
$101 | 2021-08-18 | |
| Chemenu | CM303626-10g |
1-(4-Iodo-1H-pyrazol-1-yl)ethanone |
98027-52-2 | 95+% | 10g |
$169 | 2021-08-18 | |
| Chemenu | CM303626-25g |
1-(4-Iodo-1H-pyrazol-1-yl)ethanone |
98027-52-2 | 95+% | 25g |
$338 | 2021-08-18 | |
| Chemenu | CM303626-100g |
1-(4-Iodo-1H-pyrazol-1-yl)ethanone |
98027-52-2 | 95+% | 100g |
$1377 | 2021-08-18 | |
| TRC | I737135-10mg |
1-(4-Iodo-1H-pyrazol-1-yl)ethanone |
98027-52-2 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I737135-50mg |
1-(4-Iodo-1H-pyrazol-1-yl)ethanone |
98027-52-2 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | I737135-100mg |
1-(4-Iodo-1H-pyrazol-1-yl)ethanone |
98027-52-2 | 100mg |
$ 80.00 | 2022-06-04 |
1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one Production Method
Production Method 1
1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one Raw materials
1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one Preparation Products
1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one Suppliers
1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one Related Literature
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one
Recent Advances in the Study of 1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one (CAS: 98027-52-2)
1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one (CAS: 98027-52-2) is a pyrazole derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by the presence of an iodo-substituted pyrazole ring, serves as a versatile building block for the synthesis of various biologically active molecules. Recent studies have explored its utility in the development of kinase inhibitors, antimicrobial agents, and other therapeutic compounds.
One of the most notable advancements in the study of 1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one is its role in the synthesis of kinase inhibitors. Kinases are critical targets in the treatment of cancers and inflammatory diseases, and the pyrazole moiety of this compound provides a scaffold for designing potent and selective inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one exhibited strong inhibitory activity against JAK2 and FLT3 kinases, which are implicated in myeloproliferative disorders and acute myeloid leukemia, respectively.
In addition to its applications in kinase inhibition, 1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one has also been investigated for its antimicrobial properties. A recent study in Bioorganic & Medicinal Chemistry Letters reported that this compound and its derivatives displayed promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the iodine atom was found to enhance the compound's binding affinity to bacterial targets, suggesting its potential as a lead structure for novel antibiotic development.
The synthetic versatility of 1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one has further been highlighted in the context of click chemistry. Researchers have utilized this compound as a precursor for the synthesis of triazole derivatives via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These triazole derivatives have shown diverse biological activities, including anti-inflammatory and anticancer effects, as reported in a 2022 study in the European Journal of Medicinal Chemistry.
Despite these promising findings, challenges remain in the optimization of 1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one derivatives for clinical use. Issues such as metabolic stability, bioavailability, and off-target effects need to be addressed through further structure-activity relationship (SAR) studies. Nevertheless, the compound's unique chemical properties and broad applicability make it a valuable tool in the ongoing quest for novel therapeutics.
In conclusion, 1-(4-iodo-1H-pyrazol-1-yl)ethan-1-one (CAS: 98027-52-2) represents a promising scaffold in medicinal chemistry, with demonstrated potential in kinase inhibition, antimicrobial activity, and click chemistry applications. Continued research into its derivatives and mechanisms of action will likely yield further insights and therapeutic candidates in the coming years.
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